N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine
Overview
Description
N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine is a chemical compound that belongs to the class of aliphatic amines. It is characterized by the presence of a pentafluorosulfanyl group attached to a benzylamine structure. This compound has a molecular formula of C8H10F5NS and a molecular weight of 247.23 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine typically involves the reaction of N-methylbenzylamine with pentafluorosulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentafluorosulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxide derivatives, while substitution reactions produce various substituted benzylamine derivatives .
Scientific Research Applications
N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine involves its interaction with specific molecular targets. The pentafluorosulfanyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzylamine: Lacks the pentafluorosulfanyl group, resulting in different chemical properties.
N-Methyl-N-[4-(trifluoromethyl)benzyl]amine: Contains a trifluoromethyl group instead of a pentafluorosulfanyl group, leading to variations in reactivity and applications.
Uniqueness
N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F5NS/c1-14-6-7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZXIJYTOCWHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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